Dithiouracil

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42031. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Uracil - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrimidine-2,4-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2S2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEQIWKHCJWRNTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173827 | |

| Record name | 2,4-Dithiopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2001-93-6 | |

| Record name | 2,4-Dithiouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2001-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dithiopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002001936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dithiouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dithiopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dithiouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Dithiouracil: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

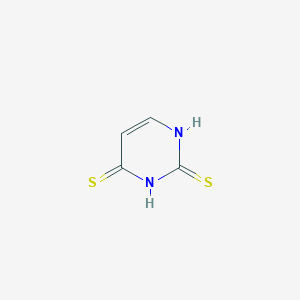

Dithiouracil (B10097), also known as 2,4(1H,3H)-Pyrimidinedithione or 2,4-Dimercaptopyrimidine, is a sulfur-containing heterocyclic organic compound belonging to the pyrimidine (B1678525) family. Its structure is analogous to the naturally occurring nucleobase uracil, with the two oxygen atoms at positions 2 and 4 replaced by sulfur atoms. This thionation imparts unique physicochemical properties and a distinct pharmacological profile, making it a molecule of significant interest in medicinal chemistry and drug development.

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this compound, with a focus on its mechanisms of action.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a six-membered pyrimidine ring with two thione groups. Its systematic IUPAC name is 1H-pyrimidine-2,4-dithione.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1H-pyrimidine-2,4-dithione[1] |

| Synonyms | 2,4(1H,3H)-Pyrimidinedithione, 2,4-Dimercaptopyrimidine, 2,4-Dithiopyrimidine[2] |

| CAS Number | 2001-93-6[2] |

| PubChem CID | 1712448[1] |

| Molecular Formula | C₄H₄N₂S₂[2] |

| SMILES | S=C1NC=CC(=S)N1 |

| InChI | InChI=1S/C4H4N2S2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 144.22 g/mol | [2] |

| Melting Point | 279-281 °C (decomposes) | Sigma-Aldrich |

| Appearance | Crystalline solid | General Knowledge |

| Solubility | Soluble in aqueous alkaline solutions. | General Knowledge |

| pKa | Data not readily available | |

| LogP | Data not readily available |

Synthesis and Purification

This compound can be synthesized via a cyclocondensation reaction, a variant of the Biginelli reaction, which is a common method for preparing pyrimidine derivatives.

Experimental Protocol: Synthesis of 2,4-Dithiouracil

This protocol is adapted from established methods for the synthesis of thiouracil derivatives.

Materials:

-

Ethyl acetoacetate (B1235776) (or another suitable β-keto ester)

-

Sodium methoxide (B1231860) or another strong base

-

Methanol or Ethanol (B145695)

-

Glacial acetic acid

-

Activated carbon

Procedure:

-

In a round-bottom flask, dissolve thiourea (1 mole equivalent) and ethyl acetoacetate (1 mole equivalent) in methanol.

-

Add sodium methoxide (1 mole equivalent) to the mixture.

-

Gently reflux the reaction mixture on a steam bath for several hours (e.g., 8 hours), allowing the solvent to evaporate.

-

Dissolve the resulting residue in hot water.

-

Add a small amount of activated carbon to decolorize the solution and filter the hot solution to remove the carbon and any insoluble impurities.

-

Carefully add glacial acetic acid to the hot filtrate to precipitate the this compound. The solution may foam, so add the acid slowly.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol

-

Water

-

Glacial acetic acid

Procedure:

-

Suspend the crude this compound in a boiling solution of water containing a small amount of glacial acetic acid.

-

Stir the slurry to break up any lumps and then cool the mixture in a refrigerator.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with cold water.

-

Dry the purified 2,4-dithiouracil in an oven at a moderate temperature (e.g., 70°C).

Alternatively, recrystallization can be performed from an ethanol-water mixture. Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes cloudy, indicating the saturation point has been reached. Allow the solution to cool slowly to form crystals.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using various spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum of 2,4-dithiouracil would show characteristic signals for the protons on the pyrimidine ring and the N-H protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct peaks for the two C=S carbons and the two olefinic carbons in the ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching, C=C stretching, and C=S stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound, along with a characteristic fragmentation pattern.

Biological Activities and Mechanisms of Action

This compound and its derivatives exhibit a range of biological activities, primarily as inhibitors of enzymes involved in thyroid hormone synthesis and as potential anticancer agents.

Inhibition of Thyroid Hormone Synthesis

The primary and most well-understood mechanism of action of thiouracil derivatives is the inhibition of thyroid peroxidase (TPO) and iodothyronine deiodinases.

Thyroid Peroxidase (TPO) Inhibition: TPO is a key enzyme in the thyroid gland responsible for the oxidation of iodide ions (I⁻) to iodine (I₂), the iodination of tyrosine residues on thyroglobulin, and the coupling of iodotyrosine residues to form the thyroid hormones thyroxine (T₄) and triiodothyronine (T₃).

-

Mechanism: Thiouracil derivatives, including this compound, act as suicide substrates for TPO. They are oxidized by the TPO-H₂O₂ system to a reactive intermediate that then irreversibly inactivates the enzyme. This prevents the synthesis of thyroid hormones, leading to an antithyroid effect.

Deiodinase Inhibition: Iodothyronine deiodinases are enzymes that convert T₄ to the more active T₃ in peripheral tissues.

-

Mechanism: Thiouracil derivatives can also inhibit these enzymes, further reducing the levels of active thyroid hormone in the body. The proposed mechanism involves the formation of a selenenyl-iodide intermediate in the enzyme's active site, which then reacts with the thiouracil derivative.

Anticancer Activity

Recent studies have explored the potential of thiouracil derivatives as anticancer agents. The proposed mechanisms involve the induction of apoptosis and cell cycle arrest.

Experimental Protocol: Cell Cycle Analysis

-

Cell Culture: Culture human cancer cell lines (e.g., breast cancer, colon cancer) in appropriate media.

-

Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24, 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium (B1200493) iodide) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Experimental Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Culture and Treatment: Follow the same procedure as for cell cycle analysis.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

References

An In-Depth Technical Guide to the Synthesis and Purification of 2,4-Dithiouracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2,4-dithiouracil, a sulfur-containing pyrimidine (B1678525) analog of uracil (B121893). This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their potential therapeutic properties. This document details the primary synthetic routes, purification methodologies, and analytical characterization of 2,4-dithiouracil, presenting quantitative data in structured tables and visualizing experimental workflows for enhanced clarity.

Synthesis of 2,4-Dithiouracil

Two primary synthetic pathways are commonly employed for the laboratory-scale synthesis of 2,4-dithiouracil: the condensation of a β-ketoester with thiourea (B124793) and the direct thionation of uracil.

Synthesis via Condensation of a β-Ketoester with Thiourea

This classical approach involves the cyclocondensation of an appropriate β-ketoester, such as ethyl acetoacetate (B1235776), with thiourea in the presence of a base. The reaction proceeds through the formation of a pyrimidine ring.

Reaction Scheme:

Figure 1: Synthesis of 2,4-dithiouracil via condensation.

Experimental Protocol:

A detailed experimental protocol for a similar compound, 2-thio-6-methyluracil, provides a strong foundational method.[1] In a typical procedure, equimolar amounts of thiourea and ethyl acetoacetate are reacted in the presence of a base like sodium methoxide (B1231860) in a solvent such as methanol.[1] The reaction mixture is heated to reflux for several hours.[1] After cooling, the reaction mixture is worked up by acidification to precipitate the crude product.

| Parameter | Value/Condition | Reference |

| Reactants | Ethyl acetoacetate, Thiourea | [1] |

| Base | Sodium methoxide | [1] |

| Solvent | Methanol | [1] |

| Reaction Temperature | Reflux | [1] |

| Reaction Time | ~8 hours | [1] |

| Work-up | Acidification (e.g., with acetic acid) | [1] |

Table 1: Typical Reaction Conditions for the Synthesis of Thiouracil Derivatives from β-Ketoesters.

Synthesis via Thionation of Uracil

A more direct route to 2,4-dithiouracil involves the thionation of uracil, where the carbonyl oxygen atoms are replaced with sulfur atoms. This transformation is typically achieved using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₂S₅) in a high-boiling solvent.

Reaction Scheme:

Figure 2: Synthesis of 2,4-dithiouracil via thionation of uracil.

Experimental Protocol:

| Parameter | General Condition |

| Starting Material | Uracil |

| Thionating Agent | Lawesson's Reagent or Phosphorus Pentasulfide (P₂S₅) |

| Solvent | High-boiling inert solvent (e.g., pyridine, dioxane) |

| Reaction Temperature | Reflux |

| Work-up | Cooling, precipitation, and filtration |

Table 2: General Conditions for the Thionation of Uracil.

Purification of 2,4-Dithiouracil

Purification of the crude 2,4-dithiouracil is crucial to remove unreacted starting materials, by-products, and other impurities. The most common methods are recrystallization and column chromatography.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.

Experimental Protocol:

A general approach involves dissolving the crude 2,4-dithiouracil in a minimum amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. The pure compound will crystallize out, leaving the impurities dissolved in the mother liquor.

Workflow for Recrystallization:

Figure 3: General workflow for the purification of 2,4-dithiouracil by recrystallization.

For thiouracil derivatives, common recrystallization solvents include ethanol, water, or mixtures thereof.[1][3] For compounds with low solubility, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) may be used, followed by the addition of an anti-solvent to induce precipitation.[4]

| Solvent System | Observation |

| Ethanol | Often a suitable solvent for many organic compounds. |

| Ethanol/Water | A common mixed solvent system where water acts as an anti-solvent. |

| DMF or DMSO | Useful for compounds with poor solubility in common organic solvents. |

Table 3: Potential Solvent Systems for the Recrystallization of 2,4-Dithiouracil.

Column Chromatography

Column chromatography is a powerful technique for separating components of a mixture based on their differential adsorption onto a stationary phase.

Experimental Protocol:

A specific protocol for the column chromatographic purification of 2,4-dithiouracil is not detailed in the provided search results. However, a general approach can be outlined. A suitable stationary phase, typically silica (B1680970) gel, is packed into a column. The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the column. A mobile phase (eluent) is then passed through the column, and the separated components are collected in fractions.

Workflow for Column Chromatography:

Figure 4: General workflow for purification by column chromatography.

The choice of the mobile phase is critical and is typically determined by thin-layer chromatography (TLC) analysis. A solvent system that provides a good separation of the desired compound from its impurities on a TLC plate is a good starting point for the column chromatography eluent. For thiouracil and its derivatives, which are relatively polar, a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is often used.

Characterization of 2,4-Dithiouracil

Once purified, the identity and purity of 2,4-dithiouracil must be confirmed using various analytical techniques.

| Analytical Technique | Expected Observations |

| Melting Point | A sharp and specific melting point indicates high purity. |

| ¹H NMR Spectroscopy | The proton NMR spectrum of 2,4-dithiouracil in DMSO-d₆ shows two singlets for the NH protons and two doublets for the vinyl protons on the pyrimidine ring.[5] |

| ¹³C NMR Spectroscopy | The carbon NMR spectrum provides information on the carbon skeleton of the molecule.[5] |

| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic absorption bands for N-H, C=C, and C=S functional groups. |

| Mass Spectrometry (MS) | Mass spectrometry provides the molecular weight of the compound, confirming its identity. |

Table 4: Analytical Techniques for the Characterization of 2,4-Dithiouracil.

A study on metal complexes of 2,4-dithiouracil provided detailed NMR data for the free ligand. The ¹H NMR spectrum in DMSO-d₆ showed signals at 12.90 ppm and 13.64 ppm (NH protons) and at 6.50 ppm and 7.27 ppm (H-5 and H-6 protons, respectively).[5]

Conclusion

The synthesis of 2,4-dithiouracil can be effectively achieved through either the condensation of a β-ketoester with thiourea or the thionation of uracil. While the former method is well-documented for related structures, the latter offers a more direct approach. Purification of the crude product is essential and is typically performed by recrystallization, with ethanol-water mixtures being a common solvent system. Further purification can be achieved by column chromatography. Comprehensive characterization using a suite of analytical techniques is necessary to confirm the structure and purity of the final product. This guide provides a solid foundation for researchers and professionals engaged in the synthesis and development of novel thiouracil-based compounds. Further optimization of reaction and purification conditions may be required to achieve high yields and purity on a larger scale.

References

A Technical Guide to the Cellular Mechanism of Action of Dithiouracil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiouracil (B10097), specifically 2,4-dithiouracil, is a sulfur-containing heterocyclic compound belonging to the thiouracil family of molecules.[1] These compounds are structurally analogous to the pyrimidine (B1678525) nucleobase uracil. While less commonly used therapeutically than its monofunctional counterparts like propylthiouracil (B1679721) (PTU), this compound serves as a key chemical scaffold and its mechanism of action is primarily understood through its role as an antithyroid agent.[2] The core mechanism of thiouracils involves the potent inhibition of thyroid peroxidase (TPO), a critical enzyme in the biosynthesis of thyroid hormones.[3][4]

This technical guide provides a detailed examination of the cellular and molecular mechanisms of this compound, focusing on its interaction with its primary target, TPO. It also explores potential off-target effects and provides standardized experimental protocols for studying its activity. Much of the detailed mechanistic understanding is extrapolated from extensive studies on related thioureylene drugs like PTU and methimazole (B1676384) (MMI).[5][6]

Core Mechanism of Action: Inhibition of Thyroid Peroxidase (TPO)

The primary and most well-documented mechanism of action for this compound is the disruption of thyroid hormone synthesis through the inhibition of thyroid peroxidase.[4] TPO is a heme-containing glycoprotein (B1211001) located on the apical membrane of thyroid follicular cells that catalyzes the key steps in thyroid hormone production.[7][8]

2.1 The Role of Thyroid Peroxidase in Thyroid Hormone Synthesis

TPO catalyzes three essential reactions:

-

Iodide Oxidation: TPO utilizes hydrogen peroxide (H₂O₂) to oxidize iodide ions (I⁻) to a more reactive iodine species (I⁰ or I₃⁻), which is the form required for iodination.[6][8]

-

Iodination of Thyroglobulin (Organification): The oxidized iodine is incorporated into the tyrosine residues of thyroglobulin (Tg), a large glycoprotein scaffold, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT).[7]

-

Coupling of Iodotyrosines: TPO catalyzes the intramolecular coupling of two iodotyrosine residues within the Tg molecule to form the active thyroid hormones, thyroxine (T4, from two DIT molecules) and triiodothyronine (T3, from one MIT and one DIT molecule).[5][7]

2.2 this compound's Inhibitory Actions on TPO

This compound interferes with this synthetic pathway at multiple points by acting as a substrate for TPO, thereby diverting its catalytic activity.

-

Competitive Inhibition: Thiouracil derivatives compete with iodide for the TPO active site.[4] By binding to the oxidized heme group of the enzyme, they prevent the oxidation of iodide, which is the rate-limiting step for hormone synthesis.

-

Inhibition of Iodination and Coupling: By preventing iodide oxidation, this compound effectively blocks the subsequent iodination of thyroglobulin. Furthermore, studies on related compounds like PTU and MMI have shown a disproportionately greater inhibitory effect on the formation of iodothyronines (T3 and T4) compared to iodotyrosines, suggesting a more specific inhibition of the coupling reaction itself, independent of the reduced availability of DIT.[5]

-

Reversible vs. Irreversible Inactivation: The nature of TPO inhibition by thiouracil drugs is dependent on the cellular iodide concentration.[6]

-

High Iodide-to-Drug Ratio: This condition favors the extensive oxidation of the drug molecule itself into products like sulfate (B86663) and sulfinic acid. The inhibition of iodination is transient (reversible) and lasts only until the drug is metabolized.[6]

-

Low Iodide-to-Drug Ratio: This condition promotes the inactivation of the TPO enzyme, leading to complete and irreversible inhibition of iodination.[6]

-

Caption: Thyroid hormone synthesis pathway and TPO inhibition by this compound.

Potential Off-Target and Secondary Cellular Effects

While TPO inhibition is the primary mechanism, various thiouracil derivatives have been investigated for other biological activities. These represent potential, though less established, mechanisms of action for this compound.

-

Anticancer Activity: Several studies have reported that novel synthetic derivatives of thiouracil possess cytotoxic activity against various human cancer cell lines.[9] The proposed mechanisms include the induction of cell cycle arrest and apoptosis.[10][11] For example, some derivatives have been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[10][11]

-

Modulation of Signaling Pathways: A thiouracil-triazole conjugate was found to induce autophagy in breast cancer cells by downregulating the Wnt/β-catenin signaling pathway.[12] Dysregulation of this pathway is a hallmark of many cancers.[12]

-

Inhibition of Deiodinases: Propylthiouracil (PTU) is known to inhibit type 1 deiodinase (D1), an enzyme that converts T4 to the more biologically active T3 in peripheral tissues.[3][13] This contributes to its therapeutic effect in hyperthyroidism. While this compound is not specifically documented to have this effect, it remains a plausible secondary mechanism for compounds within this family.

Caption: On-target vs. potential off-target cellular effects of this compound.

Quantitative Data for TPO Inhibition

| Compound | IC₅₀ (µM) | Assay Type | Source Organism | Reference |

| Propylthiouracil (PTU) | ~25 - 50 | Guaiacol Oxidation | Rat | [14] |

| Methimazole (MMI) | ~5 - 10 | Amplex UltraRed | Rat | [14] |

| Ethylene Thiourea | ~20 | Amplex UltraRed | Rat | [14] |

| Genistein | ~100 | Amplex UltraRed | Rat | [14] |

| Resorcinol | >1000 | Amplex UltraRed | Rat | [14] |

Note: IC₅₀ values can vary significantly based on assay conditions, such as substrate concentrations, enzyme source, and pH.

Experimental Protocols

5.1 Protocol: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

This protocol describes a high-throughput method for assessing TPO inhibition using Amplex® UltraRed (AUR), a fluorogenic substrate.[14][15][16]

Principle: TPO, in the presence of H₂O₂, catalyzes the oxidation of AUR to a stable, highly fluorescent product, resorufin. TPO inhibitors will decrease the rate of this reaction, leading to a reduction in the fluorescent signal.

Materials:

-

Thyroid microsomes (source of TPO) from rat or human tissue.[16][17]

-

Amplex® UltraRed Reagent

-

Hydrogen peroxide (H₂O₂)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Test compound (this compound) and reference inhibitor (e.g., MMI)

-

96- or 384-well black microplates

-

Fluorescence microplate reader (Ex/Em ~568/585 nm)

Procedure:

-

Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO). Prepare working solutions of AUR and H₂O₂ in phosphate buffer.

-

Assay Reaction: To each well of the microplate, add the components in the following order:

-

Reaction Initiation: Start the reaction by adding H₂O₂ (e.g., to a final concentration of 300 µM).[17]

-

Incubation: Incubate the plate at room temperature or 37°C for a defined period (e.g., 15-30 minutes), protected from light.

-

Measurement: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Caption: Experimental workflow for the Amplex UltraRed TPO inhibition assay.

5.2 Protocol: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of a compound on cultured cells. It was used to evaluate the effects of metal complexes of thiouracil derivatives on cancer cell lines.[18][19]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Materials:

-

Human cancer cell line (e.g., HeLa) and a normal cell line (e.g., Vero).[18]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compound (this compound).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well clear microplates.

-

Absorbance microplate reader (570 nm).

Procedure:

-

Cell Seeding: Harvest and seed cells into a 96-well plate at a predetermined density (e.g., 3 x 10⁵ cells/well) and allow them to adhere overnight.[18]

-

Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle-only control.

-

Incubation: Incubate the cells for a specified duration (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.[18]

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CD₅₀ (cytotoxic dose 50%) value from the resulting dose-response curve.

Conclusion

The mechanism of action of this compound in cells is centered on its function as a potent inhibitor of thyroid peroxidase. By competing with iodide and disrupting the oxidation, iodination, and coupling steps essential for thyroid hormone synthesis, it effectively reduces the production of T3 and T4. The nature of this inhibition can be modulated from reversible to irreversible based on the intracellular iodide concentration. While secondary or off-target effects on other cellular pathways, such as those involved in cell cycle regulation and survival, have been identified for the broader thiouracil chemical class, further research is required to specifically attribute these actions to this compound itself. The experimental protocols provided herein offer standardized methods for quantifying the on-target TPO inhibition and assessing the overall cellular impact of this and related compounds.

References

- 1. 2,4-Dithiouracil | C4H4N2S2 | CID 1712448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thiouracil: Comprehensive profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. etj.bioscientifica.com [etj.bioscientifica.com]

- 4. benchchem.com [benchchem.com]

- 5. Preferential inhibition of thyroxine and 3,5,3'-triiodothyronine formation by propylthiouracil and methylmercaptoimidazole in thyroid peroxidase-catalyzed iodination of thyroglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reversible and irreversible inhibition of thyroid peroxidase-catalyzed iodination by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. mdpi.com [mdpi.com]

- 9. pharmacophorejournal.com [pharmacophorejournal.com]

- 10. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Thiouracil and triazole conjugate induces autophagy through the downregulation of Wnt/β‐catenin signaling pathway in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of a thyroperoxidase inhibition assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A rapid assay of human thyroid peroxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II) Complexes with 2,4-Dithiouracil and 6-Propyl-2-thiouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. preprints.org [preprints.org]

Dithiouracil and its Analogs: A Technical Guide to Applications in Molecular Biology

Abstract: Dithiouracil (B10097), a sulfur-containing analog of the pyrimidine (B1678525) base uracil (B121893), and its related thiouracil derivatives are emerging as versatile tools in molecular biology and drug development. The substitution of oxygen with sulfur atoms imparts unique physicochemical properties, leading to a diverse range of applications. This technical guide provides an in-depth overview of the potential uses of this compound, including its role as a molecular probe in nucleic acid research, its therapeutic potential in anticancer and antiviral therapies, its function as a specific enzyme inhibitor, and its application as a photosensitizer in photodynamic therapy. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of core mechanisms to support researchers, scientists, and drug development professionals.

Introduction to this compound

This compound, specifically 2,4-dithiouracil, is a heterocyclic compound where both oxygen atoms of the uracil molecule are replaced by sulfur atoms.[1] This substitution, along with the related monosubstituted 2-thiouracil (B1096) and 4-thiouracil, significantly alters the molecule's electronic properties, hydrogen bonding capabilities, and photoreactivity. These thionucleobases can be incorporated into nucleic acids or used as standalone therapeutic agents, making them a subject of considerable interest.[2] Their biological activities are extensive, ranging from anticancer and antiviral to antithyroid effects.[3]

Applications in Nucleic Acid Research

The structural similarity of thiouracils to canonical nucleobases allows them to be used as probes and modulators of nucleic acid structure and function.

Probing Nucleic Acid Structure and Stability

When incorporated into DNA or RNA strands, this compound and other thiouridines alter the biophysical properties of the duplex. The presence of the thio-substitution can weaken Watson-Crick base pairing compared to unsubstituted uracil, which in turn slightly deforms the helical and backbone parameters of DNA:RNA hybrids.[4][5] This property makes them useful for studying nucleic acid dynamics, recognition, and hybridization.[6]

A Tool for Studying Oxidative Stress

Research has shown that 2-thiouracil is susceptible to oxidative stress, leading to a desulfuration reaction that converts it into a 4-pyrimidinone riboside (H2U).[7] This chemical transformation has a profound impact on its base-pairing properties. While 2-thiouridine (B16713) (S2U) preferentially pairs with adenosine, the resulting H2U molecule preferentially pairs with guanosine.[7] This switch in base recognition provides a powerful mechanism for studying the consequences of oxidative damage on genetic information transfer and could be developed into a tool for detecting oxidative environments within a cell.

Caption: Oxidative desulfuration of 2-thiouracil and its effect on base pairing.[7]

Therapeutic Potential and Drug Development

Derivatives of this compound have been extensively synthesized and evaluated for a variety of therapeutic applications, demonstrating their potential as scaffolds for new drugs.

Anticancer Applications

Novel 2-thiouracil-5-sulfonamide derivatives have shown significant potential as anticancer agents.[8] These compounds exhibit potent cytotoxic activity against a range of human cancer cell lines.

Mechanism of Action: The primary mechanism involves the inhibition of Cyclin-Dependent Kinase 2A (CDK2A), a key regulator of the cell cycle.[8][9] Inhibition of CDK2A leads to cell cycle arrest, preventing cancer cells from progressing through the G1/S, S, or G2/M phases, and subsequently induces apoptosis (programmed cell death).[9] This effect can be mediated by the enhanced expression of cell cycle inhibitors like p21 and p27.[9]

Caption: Signaling pathway for this compound-induced cell cycle arrest.[8][9]

Data Presentation: Cytotoxicity Data

The cytotoxic effects of these derivatives have been quantified, with compound 6e (bearing a 2,3-dichlorophenyl group) showing particularly high activity.[8]

| Compound | A-2780 (ovarian) IC₅₀ (µM) | HT-29 (colon) IC₅₀ (µM) | MCF-7 (breast) IC₅₀ (µM) | HepG2 (liver) IC₅₀ (µM) |

| 6e | 1.12 | 0.98 | 1.05 | 1.34 |

| 5-Fluorouracil | 4.81 | 5.52 | 6.21 | 7.11 |

| Source: Data synthesized from Fatahala et al., 2021.[8] |

Antiviral Research

The synthesis of this compound derivatives has also been explored for antiviral applications. Acyclic nucleoside analogs derived from 2-thiouracil, 4-thiouracil, and 2,4-dithiouracil have been synthesized and evaluated for their activity against Hepatitis B virus (HBV).[10] Studies showed that the deprotected nucleosides exhibited moderate inhibitory activity against HBV with mild cytotoxicity, indicating a potential avenue for further development.[10][11]

Enzyme Inhibition

Thiouracils are well-established inhibitors of specific enzyme families.

-

Iodothyronine Deiodinases: Propylthiouracil (PTU) is a classic antithyroid drug that inhibits iodothyronine deiodinases (D1 and D2), enzymes crucial for the activation of thyroid hormones.[12][13] The inhibition follows a "ping-pong" mechanism where the thiouracil molecule reacts with an enzyme-sulfenyl iodide intermediate formed during catalysis. This reaction creates a stable, inactive enzyme-thiouracil disulfide complex, blocking the enzyme's function.[14]

Caption: Inhibition of deiodinase by this compound via a selenenyl-iodide intermediate.[14]

-

Dipeptidyl Peptidase IV (DPP-IV): A series of thiouracil derivatives were designed and synthesized as inhibitors of DPP-IV, an enzyme involved in glucose metabolism. Several compounds showed excellent inhibitory potential.[15]

Data Presentation: DPP-IV Inhibition

| Compound | IC₅₀ (µM) |

| Compound 8 | 0.32 |

| Compound 9 | 0.29 |

| Compound 12 | 0.25 |

| Source: Data from Kumar et al., 2012.[15] |

Applications in Photodynamic Therapy (PDT)

The replacement of oxygen with sulfur significantly enhances the intersystem crossing yields of thiouracils upon photoexcitation.[2][16] This property makes them excellent candidates for use as photosensitizers in photodynamic therapy (PDT), a minimally invasive therapeutic strategy.

Mechanism of Action: In PDT, a photosensitizer is administered and accumulates in target tissue (e.g., a tumor).[17] The tissue is then irradiated with light of a specific wavelength. The photosensitizer absorbs a photon, moving from its ground state (S₀) to an excited singlet state (S₁). It then undergoes intersystem crossing to a longer-lived excited triplet state (T₁). From this triplet state, it can transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive and cytotoxic singlet oxygen (¹O₂).[16][17] This singlet oxygen then induces oxidative damage to cellular components, leading to cell death.

Caption: Mechanism of singlet oxygen generation by this compound in PDT.[16][17]

Key Experimental Protocols

General Synthesis of 2-Thiouracil-5-Sulfonyl Chloride

This protocol describes the initial step in creating the sulfonamide derivatives with anticancer activity.[8][18]

-

Chlorosulfonation: Reflux 2-thiouracil with a mixture of chlorosulfonic acid and thionyl chloride at 120°C.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

-

Isolation: The solid precipitate, 2-thiouracil-5-sulfonyl chloride, is collected by filtration, washed with cold water, and dried.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent. This reactive intermediate can then be reacted with various amines to produce a library of sulfonamide derivatives.[18]

Cytotoxicity Evaluation using Sulforhodamine B (SRB) Assay

This assay is commonly used to measure drug-induced cytotoxicity.[19]

-

Cell Plating: Plate cells in 96-well plates at an optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a control (e.g., 5-Fluorouracil) for a specified period (e.g., 72 hours).

-

Cell Fixation: Discard the media and fix the cells by adding cold 10% trichloroacetic acid (TCA). Incubate at 4°C for 1 hour.

-

Staining: Wash the plates multiple times with water and air dry. Add 0.4% Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

-

Wash and Solubilize: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Measurement: Measure the absorbance (optical density) at ~510 nm using a plate reader. The IC₅₀ value is calculated from the dose-response curve.

Conclusion and Future Outlook

This compound and its analogs represent a class of molecules with remarkable versatility for applications in molecular biology and medicine. Their ability to integrate into nucleic acids, respond to oxidative stress, inhibit key enzymes, induce cancer cell death, and act as photosensitizers provides a rich platform for future research. The development of more specific and potent this compound derivatives for targeted therapies, particularly in oncology and virology, remains a promising frontier. Furthermore, their unique photophysical properties will continue to enable their use as sophisticated molecular probes for elucidating complex biological processes.

References

- 1. 2,4-Dithiouracil | C4H4N2S2 | CID 1712448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. [PDF] Biomolecules of 2-Thiouracil, 4-Thiouracil and 2,4-Dithiouracil: A DFT Study of the Hydration, Molecular Docking and Effect in DNA:RNAMicrohelixes | Semantic Scholar [semanticscholar.org]

- 5. docta.ucm.es [docta.ucm.es]

- 6. Biomolecules of 2-Thiouracil, 4-Thiouracil and 2,4-Dithiouracil: A DFT Study of the Hydration, Molecular Docking and Effect in DNA:RNAMicrohelixes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Thiouracil deprived of thiocarbonyl function preferentially base pairs with guanine rather than adenine in RNA and DNA duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and antiviral evaluation of novel 2,3-dihydroxypropyl nucleosides from 2- and 4-thiouracils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of (S)-1-(2',3'-dihydroxypropyl)-2-alkylthiouracils as new antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. etj.bioscientifica.com [etj.bioscientifica.com]

- 13. Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of inhibition of iodothyronine-5'-deiodinase by thioureylenes and sulfite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and evaluation of thiouracil derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantum-Chemistry Study of the Photophysical Properties of 4-Thiouracil and Comparisons with 2-Thiouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. pharmacophorejournal.com [pharmacophorejournal.com]

Dithiouracil vs. 4-Thiouracil for RNA Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of RNA structure, function, and its intricate interactions with proteins is fundamental to understanding cellular processes and developing novel therapeutics. Chemical tools that enable the probing and manipulation of RNA are invaluable in this pursuit. Thiouracils, analogues of the natural nucleobase uracil, have emerged as powerful photoactivatable probes. This guide provides a comprehensive comparison of two such analogues: the widely used 4-thiouracil (B160184) (4sU) and the less-explored 2,4-dithiouracil (s4U).

While 4-thiouracil has become a cornerstone for a variety of RNA studies, including metabolic labeling and photo-crosslinking, 2,4-dithiouracil remains a molecule of theoretical interest with distinct photophysical properties. This document will delve into the known applications and methodologies for 4-thiouracil, present a comparative analysis of the photophysical and structural characteristics of both molecules, and highlight the potential, yet underexplored, avenues for the application of 2,4-dithiouracil in RNA research.

Core Concepts: Thionucleobases as Photoactivatable Probes

Thionucleobases, such as 4-thiouracil, are characterized by the substitution of a carbonyl oxygen with a sulfur atom. This modification imparts unique photochemical properties.[1] Thionated nucleobases absorb light at longer wavelengths (near-UV) compared to their canonical counterparts, allowing for their selective photoactivation without causing significant damage to the biological system.[1][2] Upon photoexcitation, these molecules can undergo intersystem crossing to a highly reactive triplet state, enabling the formation of covalent cross-links with nearby molecules, such as amino acid residues in proteins or other nucleotides in RNA.[1] This "zero-distance" cross-linking capability makes them exceptional tools for capturing transient RNA-protein and RNA-RNA interactions in their native cellular context.

Comparative Data: 4-Thiouracil vs. 2,4-Dithiouracil

The choice between 4-thiouracil and 2,4-dithiouracil for a particular application hinges on their distinct physicochemical properties. The following tables summarize the key quantitative data available for these two molecules.

Table 1: Photophysical and Spectroscopic Properties

| Property | 4-Thiouracil (4sU) | 2,4-Dithiouracil (s4U) | Reference |

| UV Absorption Maximum (λmax) | ~330-340 nm | Considerably red-shifted compared to 2-thiouracil (B1096) and 4-thiouracil | [3][4] |

| Intersystem Crossing (ISC) Quantum Yield (ΦISC) | Near unity (~0.9) | Near unity | [1][5][6] |

| Excited State | High photoreactivity from triplet state | High photoreactivity from triplet state | [1] |

Table 2: Structural and Computational Data

| Property | 4-Thiouracil (4sU) | 2,4-Dithiouracil (s4U) | Reference |

| Effect on RNA Duplex Stability | Can be incorporated with minimal perturbation to RNA structure | Weaker Watson-Crick base pairing may slightly deform helical parameters | [2] |

| Ionization Bands (Photoelectron Spectroscopy) | Distinct bands for sulfur and oxygen lone pairs and pyrimidine (B1678525) π system | Distinct bands for sulfur lone pairs and pyrimidine π system (no oxygen) | [3][4] |

4-Thiouracil in RNA Studies: A Detailed Overview

4-Thiouracil, and its nucleoside form 4-thiouridine (B1664626) (4sU), is extensively used in a variety of RNA research applications. Its ability to be metabolically incorporated into newly transcribed RNA makes it a versatile tool for studying RNA dynamics and interactions.[7][8]

Metabolic Labeling of Nascent RNA

4sU can be readily taken up by cells and incorporated into RNA during transcription, effectively tagging newly synthesized transcripts.[7][9] This allows for the temporal separation of newly made RNA from the pre-existing RNA pool, enabling the study of RNA synthesis, processing, and decay rates.[10][11]

Caption: Workflow for metabolic labeling and enrichment of nascent RNA using 4-thiouridine.

Photo-Crosslinking of RNA-Protein Complexes

The photo-reactivity of incorporated 4sU can be exploited to covalently cross-link RNA to interacting proteins in vivo or in vitro.[12][13] This technique, often coupled with immunoprecipitation and high-throughput sequencing (e.g., PAR-CLIP), allows for the precise identification of protein binding sites on RNA at single-nucleotide resolution.[2]

Caption: General workflow for identifying RNA-protein interaction sites using 4sU-mediated photo-crosslinking.

2,4-Dithiouracil: A Molecule with Untapped Potential

In contrast to the extensive use of 4-thiouracil, 2,4-dithiouracil has not been widely adopted for in vivo RNA studies. This is likely due to challenges in its metabolic incorporation and a lack of established protocols for its use as a photo-crosslinking agent within a cellular context.

However, the presence of two thio-groups suggests that 2,4-dithiouracil may possess unique photochemical properties that could be advantageous for specific applications. Theoretical studies and photoelectron spectroscopy have provided some insights into its electronic structure.[3][4]

Potential Applications and Future Directions

The significantly red-shifted UV absorption of 2,4-dithiouracil could allow for even more selective photoactivation with longer wavelength light, potentially reducing off-target effects and cellular damage.[3][4] Further research is needed to explore:

-

Enzymatic Incorporation: The development of methods for the enzymatic incorporation of 2,4-dithiouridine (B23725) triphosphate into RNA by RNA polymerases would be a critical first step towards its use in cellular studies.

-

Photochemical Characterization: A more detailed characterization of its photo-crosslinking efficiency and the nature of the adducts formed with amino acids and nucleotides is required.

-

Structural Probing: Its unique electronic properties might make it a sensitive probe for specific structural contexts within RNA.

Caption: Comparative properties and application status of 4-thiouracil and 2,4-dithiouracil.

Experimental Protocols

Detailed methodologies for key experiments utilizing 4-thiouracil are provided below.

Protocol 1: Metabolic Labeling of Nascent RNA with 4-Thiouridine (4sU)

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

4-thiouridine (4sU) stock solution (e.g., 100 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

TRIzol reagent

-

RNase-free water

-

Biotin-HPDP

-

Streptavidin-coated magnetic beads

-

Wash buffers (low and high salt)

-

Elution buffer with a reducing agent (e.g., DTT)

Procedure:

-

4sU Labeling:

-

RNA Isolation:

-

Biotinylation of 4sU-labeled RNA:

-

Enrichment of 4sU-labeled RNA:

-

Incubate the biotinylated RNA with streptavidin-coated magnetic beads.[14]

-

Wash the beads with low and high salt buffers to remove non-specifically bound, unlabeled RNA.[11]

-

Elute the 4sU-labeled RNA by incubating the beads with an elution buffer containing a reducing agent like DTT to cleave the disulfide bond.[11][14]

-

-

Downstream Analysis:

-

The enriched nascent RNA is now ready for quantification by qRT-PCR or for library preparation for RNA sequencing.

-

Protocol 2: Photo-Crosslinking of RNA-Protein Complexes using 4sU

Materials:

-

Cells metabolically labeled with 4sU (as in Protocol 1)

-

UV cross-linking instrument (e.g., Stratalinker) with 365 nm bulbs

-

Lysis buffer

-

RNase A/T1

-

Antibody specific to the protein of interest

-

Protein A/G magnetic beads

-

Wash buffers

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

RNA ligation and library preparation reagents

Procedure:

-

In Vivo Cross-linking:

-

Immunoprecipitation:

-

Lyse the cells and perform partial RNA digestion with RNase A/T1 to fragment the RNA.[2]

-

Incubate the lysate with an antibody targeting the protein of interest.

-

Capture the antibody-protein-RNA complexes using Protein A/G magnetic beads.

-

Perform stringent washes to remove non-specific binders.

-

-

RNA Fragment Isolation:

-

Treat the beads with Proteinase K to digest the protein, releasing the cross-linked RNA fragment.

-

Extract the RNA using phenol:chloroform:isoamyl alcohol.

-

-

Library Preparation and Sequencing:

-

Ligate adapters to the 3' and 5' ends of the isolated RNA fragments.

-

Perform reverse transcription and PCR amplification to generate a cDNA library.

-

Sequence the library using a high-throughput sequencing platform.

-

-

Data Analysis:

-

Map the sequencing reads to the reference genome/transcriptome.

-

Identify the specific binding sites of the protein on the RNA based on the enriched cross-linked fragments.

-

Protocol 3: SHAPE-MaP for RNA Structure Analysis

Materials:

-

Purified RNA of interest or total cellular RNA

-

SHAPE reagent (e.g., 1M7, NAI)

-

Modification buffer

-

Quenching solution

-

RNA purification kit

-

Reverse transcription primers

-

Reverse transcriptase with mutational profiling capability (e.g., SuperScript II in the presence of Mn2+)[18]

-

dNTPs

-

PCR amplification reagents

-

DNA sequencing library preparation kit

Procedure:

-

SHAPE Modification:

-

Mutational Profiling Reverse Transcription:

-

Anneal a reverse transcription primer to the modified RNA.

-

Perform reverse transcription under conditions that promote misincorporation of nucleotides at the sites of SHAPE adduction (e.g., using Mn2+ instead of Mg2+).[18]

-

-

Library Preparation and Sequencing:

-

Amplify the resulting cDNA by PCR.

-

Prepare a sequencing library from the amplified DNA.[20]

-

Sequence the library using a high-throughput sequencing platform.

-

-

Data Analysis:

-

Align the sequencing reads to the reference sequence.

-

Calculate the mutation rate at each nucleotide position for both the SHAPE-modified and control samples.

-

The SHAPE reactivity is determined by the difference in mutation rates, providing a quantitative measure of nucleotide flexibility.[20] This information can then be used to constrain computational models of RNA secondary structure.

-

Conclusion

4-Thiouracil has proven to be an indispensable tool for the study of RNA biology, enabling detailed investigations into RNA synthesis, decay, and interactions. The well-established protocols for metabolic labeling and photo-crosslinking provide robust methods for researchers across various disciplines. In contrast, 2,4-dithiouracil remains a frontier molecule. While its photophysical properties suggest potential advantages, particularly in terms of photoactivation wavelength, its practical application in RNA research is currently limited by a lack of methods for its incorporation into RNA. Future research into the synthesis of 2,4-dithiouridine triphosphate and its compatibility with RNA polymerases will be crucial to unlocking the potential of this intriguing thionucleobase. This guide provides the necessary technical information for the effective use of 4-thiouracil and serves as a starting point for the exploration of 2,4-dithiouracil in advanced RNA studies.

References

- 1. Thionucleobases as intrinsic photoaffinity probes of nucleic acid structure and nucleic acid-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RNA-Protein Photocrosslinking: Site- and sequence-specific Tracking - News Blog - Jena Bioscience [jenabioscience.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture [jove.com]

- 9. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]

- 10. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]

- 11. benchchem.com [benchchem.com]

- 12. Detecting RNA-protein interactions by photocross-linking using RNA molecules containing uridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Detecting RNA-protein interactions by photocross-linking using RNA molecules containing uridine analogs. | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Nascent RNA 4sU labelling and enrichment [protocols.io]

- 16. 4-Thiouridine photosensitized RNA-protein crosslinking in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. escholarship.org [escholarship.org]

- 18. The Evaluation of SHAPE-MaP RNA Structure Probing Protocols Reveals a Novel Role of Mn2+ in the Detection of 2′-OH Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In-cell RNA structure probing with SHAPE-MaP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. SHAPE-Map [illumina.com]

Theoretical Incorporation of Dithiouracil into Nascent RNA: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive theoretical framework for the incorporation of 2,4-dithiouracil (s²˒⁴U), a dually modified pyrimidine (B1678525) analog, into nascent RNA chains. This document is intended for researchers, scientists, and drug development professionals interested in the potential applications of dithiouracil-modified nucleic acids in therapeutics and diagnostics. While the direct enzymatic incorporation of 2,4-dithiouracil remains to be experimentally demonstrated, this guide extrapolates from the well-documented behaviors of its mono-thiolated counterparts, 2-thiouracil (B1096) and 4-thiouracil (B160184), to outline the putative metabolic pathways, enzymatic requirements, and potential characteristics of this compound-containing RNA.

Introduction to Thiouracils in RNA Biology

Thiouracils, analogs of the canonical RNA base uracil (B121893) where one or both carbonyl oxygens are replaced by sulfur, have garnered significant interest in chemical biology and drug development. The incorporation of thiolated nucleosides, such as 4-thiouridine (B1664626) (s⁴U), into RNA is a widely used technique for studying RNA metabolism, dynamics, and structure.[1][2][3] These modifications introduce unique photochemical and physicochemical properties that can be exploited for various applications, including RNA-protein crosslinking and the development of RNA-based therapeutics.[4] While 2-thiouracil (s²U) and 4-thiouracil (s⁴U) have been studied to some extent, the potential of 2,4-dithiouracil as a tool or therapeutic agent is largely unexplored, presenting a novel avenue for RNA engineering.

Theoretical Metabolic Pathway for This compound (B10097) Incorporation

The incorporation of any modified nucleobase into nascent RNA is contingent on its conversion to the corresponding nucleoside triphosphate. For 2,4-dithiouracil, this would necessitate a multi-step enzymatic cascade, likely hijacking the cell's native pyrimidine salvage pathway.

Putative Metabolic Activation of 2,4-Dithiouracil:

-

Conversion to Nucleoside: 2,4-dithiouracil would first need to be converted to 2,4-dithiouridine (B23725). This could theoretically be accomplished by a uridine (B1682114) phosphorylase, though the efficiency of this reaction with a dually modified substrate is unknown.

-

Phosphorylation to Monophosphate: The resulting 2,4-dithiouridine would then be phosphorylated to 2,4-dithiouridine monophosphate (s²˒⁴UMP). This step is typically carried out by uridine kinases. In some systems, particularly in mammalian cells which may lack a functional uracil phosphoribosyltransferase (UPRT), the introduction of a prokaryotic or protozoan UPRT can facilitate the conversion of the base directly to the monophosphate.[2]

-

Conversion to Diphosphate (B83284) and Triphosphate: Subsequently, s²˒⁴UMP would be successively phosphorylated by UMP/CMP kinase and a nucleoside diphosphate kinase to yield 2,4-dithiouridine diphosphate (s²˒⁴UDP) and finally 2,4-dithiouridine triphosphate (s²˒⁴UTP).

The resulting s²˒⁴UTP would then be available as a substrate for RNA polymerases during transcription.

Caption: Putative metabolic pathway for the activation of 2,4-dithiouracil.

Enzymatic Incorporation into Nascent RNA: A Theoretical Perspective

The central step in generating this compound-containing RNA is the utilization of s²˒⁴UTP by an RNA polymerase. The substrate specificity of RNA polymerases is not absolute, and various modified nucleotides can be incorporated into transcripts.[5]

Key Considerations for RNA Polymerase Activity:

-

Enzyme Choice: Bacteriophage RNA polymerases, such as T7, T3, and SP6, are commonly used for in vitro transcription and are known to be relatively promiscuous in their acceptance of modified NTPs.[6] The active site of these polymerases must be able to accommodate the steric bulk and altered electronic properties of the this compound base.

-

Incorporation Efficiency: The efficiency of incorporation would likely be lower than that of the natural UTP. This can be influenced by factors such as the concentration of the modified nucleotide and the specific sequence context of the DNA template.

-

Fidelity: The introduction of a modified base could potentially affect the fidelity of transcription, leading to an increased rate of misincorporation of other nucleotides.

Table 1: Predicted Substrate Properties of Thiouracil Derivatives for RNA Polymerase

| Nucleotide | Predicted Relative Incorporation Efficiency | Predicted Effect on RNA Duplex Stability | Rationale |

| UTP | High (Native) | Baseline | Natural substrate. |

| 2-Thiouridine Triphosphate (s²UTP) | Moderate | Stabilizing | The 2-thio modification is known to pre-organize the sugar pucker into an A-form geometry, which can enhance duplex stability. |

| 4-Thiouridine Triphosphate (s⁴UTP) | Moderate to High | Destabilizing | Widely used for metabolic labeling, indicating good incorporation. However, it can disrupt canonical base pairing. |

| 2,4-Dithiouridine Triphosphate (s²˒⁴UTP) | Low to Moderate (Theoretical) | Likely Destabilizing | The combined steric and electronic effects of two sulfur atoms may hinder recognition by RNA polymerase and are predicted to weaken Watson-Crick base pairing.[2][7] |

Hypothetical Experimental Protocols

While no established protocols exist for the enzymatic incorporation of 2,4-dithiouracil, the following methodologies, adapted from protocols for other modified nucleotides, provide a starting point for experimental investigation.

Synthesis of 2,4-Dithiouridine Triphosphate (s²˒⁴UTP)

The synthesis of s²˒⁴UTP has not been reported in the literature. A plausible approach would involve the enzymatic phosphorylation of 2,4-dithiouridine.

Materials:

-

2,4-Dithiouridine (synthesis required)

-

Uridine Monophosphate Kinase

-

Nucleoside Diphosphate Kinase

-

ATP

-

Reaction Buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

HPLC for purification

Protocol:

-

Synthesize 2,4-dithiouridine from 2,4-dithiouracil.

-

Perform a one-pot, two-step enzymatic phosphorylation of 2,4-dithiouridine to s²˒⁴UMP and subsequently to s²˒⁴UDP using the respective kinases and ATP as the phosphate (B84403) donor.

-

In a separate reaction, convert s²˒⁴UDP to s²˒⁴UTP using nucleoside diphosphate kinase and excess ATP.

-

Purify the resulting s²˒⁴UTP using anion-exchange HPLC.

-

Characterize the final product by mass spectrometry and NMR.

In Vitro Transcription with s²˒⁴UTP

This protocol is adapted from standard in vitro transcription protocols using T7 RNA polymerase.

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA Polymerase

-

ATP, GTP, CTP solutions (10 mM)

-

s²˒⁴UTP solution (10 mM)

-

Transcription Buffer (e.g., Tris-HCl, MgCl₂, spermidine, DTT)

-

RNase Inhibitor

-

DNase I

Protocol:

-

Assemble the transcription reaction at room temperature, combining the transcription buffer, NTPs (with s²˒⁴UTP completely or partially replacing UTP), DNA template, and RNase inhibitor.

-

Initiate the reaction by adding T7 RNA polymerase.

-

Incubate at 37°C for 2-4 hours.

-

Terminate the reaction and digest the DNA template with DNase I.

-

Purify the RNA transcript using a suitable method (e.g., spin column purification, phenol-chloroform extraction followed by ethanol (B145695) precipitation).

-

Analyze the transcript by denaturing PAGE to confirm the synthesis of full-length RNA.

Caption: Experimental workflow for the in vitro transcription of this compound-containing RNA.

Analysis of this compound Incorporation

Confirmation of s²˒⁴U incorporation into the RNA transcript is crucial.

Methods:

-

Mass Spectrometry: The most direct method is to digest the purified RNA into individual nucleosides using nucleases and analyze the digest by LC-MS. The presence of a peak corresponding to the mass of 2,4-dithiouridine would confirm its incorporation.

-

Enzymatic Digestion and HPLC: The digested nucleosides can also be separated by HPLC and the elution profile compared to a 2,4-dithiouridine standard.

-

UV Spectroscopy: Thiouracils have a characteristic UV absorbance at longer wavelengths (around 330-340 nm) compared to canonical bases. This property could be used for quantification, although the presence of two thio-groups might lead to a complex spectrum.

Table 2: Comparison of Analytical Methods for Detecting this compound in RNA

| Method | Principle | Advantages | Disadvantages |

| LC-MS/MS | Separation of digested nucleosides by liquid chromatography followed by mass-to-charge ratio determination. | Highly sensitive and specific; provides definitive identification. | Requires specialized equipment; can be quantitative with appropriate standards. |

| HPLC with UV Detection | Separation of digested nucleosides by HPLC and detection by UV absorbance. | Relatively accessible; can be quantitative. | Less specific than MS; requires a pure standard for comparison. |

| Denaturing PAGE | Separation of RNA by size. | Simple method to confirm the synthesis of full-length transcripts. | Does not directly confirm the incorporation of the modified base. |

Predicted Properties and Potential Applications of this compound-Containing RNA

The introduction of two sulfur atoms in place of oxygen in the uracil ring is expected to significantly alter the properties of the resulting RNA.

Predicted Properties:

-

Structural Perturbations: Theoretical studies suggest that 2,4-dithiouracil can weaken Watson-Crick base pairing and deform the helical structure of nucleic acids.[2][7] This could have profound effects on RNA folding and stability.

-

Altered Protein Interactions: The changes in structure and electronic properties of the nucleobase could modulate the binding of RNA-binding proteins.

-

Photochemical Reactivity: Like other thiouracils, this compound-containing RNA is expected to be photosensitive, allowing for UV-induced crosslinking to interacting molecules.

Potential Applications:

-

RNA Structural Probing: The unique properties of this compound could be harnessed to probe RNA structure and dynamics.

-

Therapeutic RNA: The altered stability and protein interaction profile of this compound-modified RNA could be exploited in the design of RNA-based drugs with enhanced properties.

-

Drug Development: As a modified nucleobase, 2,4-dithiouracil itself could be investigated as an antimetabolite drug.

Conclusion and Future Directions

The theoretical incorporation of 2,4-dithiouracil into nascent RNA represents a novel frontier in RNA chemistry and biology. While significant experimental work is required to validate the hypotheses presented in this guide, the potential for creating RNA with unique properties warrants further investigation. Future research should focus on the chemical synthesis of s²˒⁴UTP, systematic screening of various RNA polymerases for their ability to incorporate this modified nucleotide, and detailed characterization of the resulting this compound-containing RNA. Success in these areas could unlock new tools for basic research and pave the way for innovative therapeutic strategies.

References

- 1. Enzymatic Synthesis of Modified Nucleoside 5′-Monophosphates [mdpi.com]

- 2. Enzymatic phosphorylation of unnatural nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neb.com [neb.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. academic.oup.com [academic.oup.com]

- 6. promegaconnections.com [promegaconnections.com]

- 7. neb.com [neb.com]

Dithiouracil: A Technical Guide to a Potent Photoactivatable Probe for Elucidating Biomolecular Interactions

For Immediate Release

This technical whitepaper provides an in-depth guide for researchers, scientists, and drug development professionals on the application of dithiouracil (B10097) and its derivatives, particularly 4-thiouracil (B160184), as highly efficient photoactivatable probes. These molecules are instrumental in mapping RNA-protein interactions and understanding other dynamic cellular processes. This document outlines their photophysical properties, provides detailed experimental protocols for their use, and presents visual workflows to facilitate experimental design.

Introduction: The Power of Photoactivation

Photoactivatable probes are powerful tools in chemical biology, offering precise spatial and temporal control over the labeling of interacting biomolecules. Upon irradiation with light of a specific wavelength, these probes transition to a highly reactive excited state, enabling them to form covalent crosslinks with molecules in their immediate vicinity. Thiouracils, particularly 4-thiouracil and 2,4-dithiouracil, are heterocyclic compounds that have emerged as exceptional photoactivatable probes. Their favorable photophysical properties, including a strong absorption in the near-UV range and a high quantum yield for intersystem crossing to a reactive triplet state, make them ideal for these applications.[1][2] When incorporated into RNA as 4-thiouridine (B1664626), they serve as "zero-distance" crosslinkers, providing high-resolution snapshots of RNA-protein interactions within living cells.[3][4]

Photophysical Properties of Thiouracils

The utility of thiouracils as photoactivatable probes is rooted in their distinct photophysical characteristics compared to canonical nucleobases. The substitution of oxygen with sulfur atoms red-shifts their absorption spectrum, allowing for activation with less damaging, longer wavelength UV light (typically around 365 nm).[3] Upon photoexcitation, they efficiently populate a reactive triplet state.[2]

The table below summarizes key photophysical parameters for 2-thiouracil (B1096) and 4-thiouracil, which inform their application as photoactivatable probes.

| Property | 2-Thiouracil (2-TU) | 4-Thiouracil (4-TU) | Reference |

| Absorption Maximum (λmax) | ~355 nm | ~330 nm (strong), ~240 nm (weaker) | [1][2] |

| Intersystem Crossing Quantum Yield (ΦISC) | 0.75 ± 0.20 | 0.90 ± 0.15 | [2] |

| Singlet Oxygen Formation Yield (ΦΔ) | ~0.36 (estimated for 2-thiothymine) | 0.49 ± 0.02 | [2] |

| Phosphorescence Yield (ΦPh) | 0.65–0.70 | 0.15 | [2] |

| Triplet Lifetime (τ) | 0.07 ± 0.02 µs | 0.23 ± 0.02 µs (anaerobic), 0.17 ± 0.02 µs (aerobic) | [1][2] |

Experimental Methodologies

The successful application of this compound as a photoactivatable probe hinges on robust experimental protocols. This section details the synthesis of the necessary phosphoramidite (B1245037) for RNA incorporation and a widely used protocol for identifying RNA-protein interactions in vivo.

Synthesis of 4-Thiouridine Phosphoramidite

The incorporation of 4-thiouridine into synthetic RNA oligonucleotides is achieved using standard phosphoramidite chemistry.[5][6] This requires the synthesis of a 4-thiouridine phosphoramidite building block with appropriate protecting groups.

Protocol for 4-Thiouridine Phosphoramidite Synthesis: [7]

-

Protection of 4-Keto Group: The 4-keto oxygen of a suitably protected uridine (B1682114) derivative is activated using 2,4,6-triisopropylbenzenesulfonyl chloride.

-

Thiolation: The activated intermediate is then reacted with 3-mercaptopropionitrile to introduce the sulfur atom at the 4-position, protected as a 2-cyanoethyl derivative.

-

Standard Phosphoramidite Synthesis Steps: The resulting 4-thio-substituted uridine undergoes standard procedures to add the 5'-dimethoxytrityl (DMT) protecting group and the 3'-phosphoramidite moiety.

-

Purification: The final 4-thiouridine phosphoramidite product is purified by chromatography for use in automated RNA synthesis.

Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP)

PAR-CLIP is a powerful technique that utilizes 4-thiouridine to identify the binding sites of RNA-binding proteins (RBPs) across the transcriptome in living cells.[8][9][10]

Detailed PAR-CLIP Protocol: [8][9][11]

-

Cell Culture and Labeling:

-

Expand cells of interest (e.g., HEK293) to approximately 80% confluency.

-

Supplement the cell culture medium with 4-thiouridine (4SU) to a final concentration of 100 µM.

-

Incubate for approximately 14 hours to allow for incorporation of 4SU into nascent RNA transcripts.

-

-

UV Crosslinking:

-

Wash the cells with ice-cold PBS and remove all liquid.

-

Place the culture plates on ice and irradiate with 0.15 J/cm² of 365 nm UV light. This step covalently links the 4SU-containing RNA to interacting proteins.[11]

-

-

Cell Lysis and Immunoprecipitation:

-